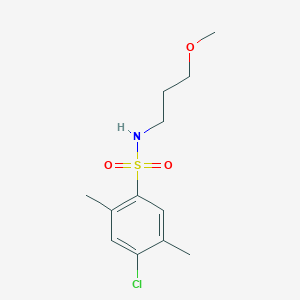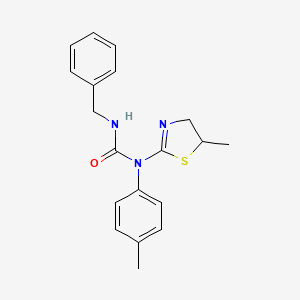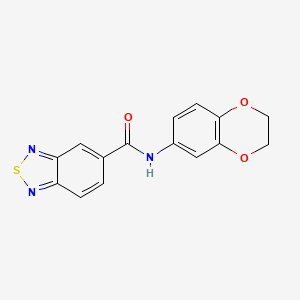![molecular formula C24H14Cl2F3N3O B11485352 6-chloro-N-(4-chlorophenyl)-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}imidazo[1,2-a]pyridin-3-amine](/img/structure/B11485352.png)
6-chloro-N-(4-chlorophenyl)-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}imidazo[1,2-a]pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-N-(4-chlorophenyl)-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}imidazo[1,2-a]pyridin-3-amine is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines This compound is characterized by the presence of multiple functional groups, including chloro, phenyl, trifluoromethyl, and furan moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(4-chlorophenyl)-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}imidazo[1,2-a]pyridin-3-amine typically involves multi-step organic reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-(4-chlorophenyl)-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}imidazo[1,2-a]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be employed to modify specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydride and alkyl halides can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
6-chloro-N-(4-chlorophenyl)-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}imidazo[1,2-a]pyridin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-N-(4-chlorophenyl)-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
6-chloro-N-(4-chlorophenyl)-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}imidazo[1,2-a]pyridin-3-amine: This compound is unique due to its specific combination of functional groups and structural features.
Other Imidazo[1,2-a]pyridines: Compounds with similar core structures but different substituents, such as 6-chloro-N-(4-chlorophenyl)-2-{5-[3-(methyl)phenyl]furan-2-yl}imidazo[1,2-a]pyridin-3-amine.
Uniqueness
The uniqueness of this compound lies in its specific combination of chloro, phenyl, trifluoromethyl, and furan groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H14Cl2F3N3O |
|---|---|
Molecular Weight |
488.3 g/mol |
IUPAC Name |
6-chloro-N-(4-chlorophenyl)-2-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]imidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C24H14Cl2F3N3O/c25-16-4-7-18(8-5-16)30-23-22(31-21-11-6-17(26)13-32(21)23)20-10-9-19(33-20)14-2-1-3-15(12-14)24(27,28)29/h1-13,30H |
InChI Key |
OCOHGGDOLDELDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)C3=C(N4C=C(C=CC4=N3)Cl)NC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-methoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}quinoline-5-sulfonamide](/img/structure/B11485273.png)
![2-(1,3-Benzodioxol-5-yl)-5-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11485280.png)
![N-[4-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL)-1,2,5-oxadiazol-3-YL]adamantane-1-carboxamide](/img/structure/B11485285.png)


![3-(2-fluorophenyl)-7-(4-methoxyphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one](/img/structure/B11485303.png)
![5-(4-methoxyphenyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11485310.png)
![4,4-dimethyl-15-methylsulfanyl-8-morpholin-4-yl-N-(pyridin-3-ylmethyl)-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B11485313.png)
![7-(2-Chloro-6-fluorophenyl)-5-oxo-3-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11485316.png)
![2,2-dichloro-N-[(6,7-dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]-1-methylcyclopropanecarboxamide](/img/structure/B11485324.png)
![3-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]-1-(2-phenoxyethyl)-1H-indole](/img/structure/B11485329.png)
![Ethyl 2'-amino-3'-cyano-1-{[(4-methoxyphenyl)carbamoyl]methyl}-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-5'-carboxylate](/img/structure/B11485345.png)

![Dimethyl 2,6-dimethyl-4-{4-[(2-phenylbutanoyl)amino]phenyl}pyridine-3,5-dicarboxylate](/img/structure/B11485355.png)
